Product packaging for MPC-3100(Cat. No.:CAS No. 958025-66-6)

MPC-3100

Cat. No.: B609227
CAS No.: 958025-66-6
M. Wt: 549.4 g/mol
InChI Key: CVBWTNHDKVVFMI-LBPRGKRZSA-N
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Description

Hsp90 Chaperone Function and Mechanism

Hsp90 functions as an ATP-dependent molecular chaperone, operating as a homodimer plos.orgnih.gov. Its chaperone cycle involves ATP binding, hydrolysis, and significant conformational changes that facilitate the folding and maturation of its client proteins plos.orgfrontiersin.orgelifesciences.org. The protein consists of three main conserved domains: the N-terminal domain (NTD) which binds ATP, the middle domain (MD) responsible for client protein binding, and the C-terminal domain (CTD) involved in dimerization nih.govencyclopedia.pub. The binding of ATP to the NTD and its subsequent hydrolysis are central to the Hsp90 chaperone cycle plos.orgfrontiersin.org. This process is regulated by a variety of co-chaperones that modulate ATPase activity, recruit specific clients, and coordinate interactions with other chaperone systems like Hsp70 encyclopedia.pubnih.gov. Upon ATP binding, Hsp90 transitions to a closed conformation, often referred to as a "clamped" state, which encloses the client protein plos.org. ATP hydrolysis leads to a more relaxed state, and subsequent release of ADP results in an open conformation, releasing the matured client protein plos.org.

Hsp90 as a Therapeutic Target in Cancer

The role of Hsp90 extends beyond basic cellular maintenance; it is critically involved in facilitating the survival and proliferation of cancer cells nih.govmdpi.comaacrjournals.orgacs.org. Cancer cells often exhibit a higher expression of Hsp90 compared to normal cells, and many oncogenic proteins essential for malignant transformation are client proteins of Hsp90 nih.govaacrjournals.orgacs.orghsp90.caresearchgate.netbiomolther.org. This dependence of cancer cells on Hsp90 for the stability and function of multiple signaling molecules makes it an attractive therapeutic target mdpi.comaacrjournals.orgacs.orghsp90.caresearchgate.netmskcc.org. Inhibiting Hsp90 can lead to the degradation of these oncogenic client proteins, thereby disrupting multiple pathways simultaneously that are crucial for tumor growth, survival, invasion, and metastasis nih.govmdpi.comacs.org. The selective anti-tumor activity of Hsp90 inhibitors appears to be related to the conformation of the Hsp90-inhibitor complex, with Hsp90 from tumor cells showing a significantly higher binding affinity for inhibitors than Hsp90 from non-transformed cells aacrjournals.orghsp90.ca.

Classification of Hsp90 Inhibitors

Hsp90 inhibitors are broadly classified based on their chemical structure and mechanism of action. The majority of inhibitors target the N-terminal ATP-binding pocket of Hsp90, mimicking the binding of ATP and blocking the chaperone cycle nih.govresearchgate.netdovepress.com.

First-Generation Hsp90 Inhibitors

The first-generation Hsp90 inhibitors primarily consist of natural products and their derivatives, notably the benzoquinone ansamycins like geldanamycin (B1684428) (GDA) and its derivatives 17-allylamino-17-desmethoxygeldanamycin (17-AAG, tanespimycin) and 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG, alvespimycin) hsp90.cadovepress.comhematologyandoncology.net. Geldanamycin was one of the earliest Hsp90 inhibitors identified and demonstrated promising preclinical anti-tumor activity by binding to the NTD and inhibiting ATPase activity hsp90.cahematologyandoncology.net. However, its clinical use was limited by poor solubility, instability, and hepatotoxicity hsp90.cahematologyandoncology.net. Derivatives like 17-AAG and 17-DMAG were developed to address these limitations, showing improved properties and advancing into clinical trials hsp90.cahematologyandoncology.netnih.gov. Despite these efforts, first-generation inhibitors often faced challenges such as dose-limiting toxicities and modest clinical efficacy as single agents nih.govdovepress.comhematologyandoncology.netspandidos-publications.com.

Second-Generation Hsp90 Inhibitors

Second-generation Hsp90 inhibitors comprise a range of synthetic small molecules designed to overcome the limitations of the first generation, particularly regarding toxicity and pharmacokinetic profiles dovepress.comhematologyandoncology.netspandidos-publications.com. These inhibitors often lack the benzoquinone moiety found in geldanamycin derivatives, potentially reducing hepatotoxicity hematologyandoncology.net. They can be classified into different categories based on their chemical scaffold, including resorcinol-containing compounds and purine-based inhibitors nih.govhematologyandoncology.netspandidos-publications.com.

Purine-Based Hsp90 Inhibitors

Purine-based compounds represent a significant class of synthetic second-generation Hsp90 inhibitors nih.govspandidos-publications.comnih.gov. These inhibitors feature a purine (B94841) or purine-like scaffold and are designed to bind to the N-terminal ATP-binding pocket of Hsp90 spandidos-publications.comnih.gov. The design of these inhibitors has often been guided by the structural features of the Hsp90 ATP-binding site and the conformation of bound ATP nih.govresearchgate.net. PU-3 was reported as the first fully synthetic purine-based inhibitor of Hsp90, demonstrating anti-tumor efficacy in preclinical models spandidos-publications.comnih.govresearchgate.net. Subsequent research has focused on optimizing the purine scaffold to improve potency and pharmacokinetic properties nih.govresearchgate.net.

MPC-3100 as a Representative Purine-Based Hsp90 Inhibitor

This compound is a synthetic, orally bioavailable compound classified as a second-generation purine-based inhibitor of Hsp90 nih.govijper.orgrsc.orgfigshare.com. It targets the N-terminal ATP-binding domain of Hsp90, thereby inhibiting its ATPase function dergipark.org.tr. Research findings have highlighted the ability of this compound to disrupt essential cancer development pathways.

Preclinical studies have demonstrated the anti-proliferative effects of this compound across a variety of cancer cell lines. For instance, this compound inhibited cell growth in the HCT-116 colon cancer cell line with an IC50 value of 540 nM dergipark.org.tr. It also showed broad-spectrum anti-proliferative activity against NCI-N87 gastric cancer and DU-145 prostate cancer cell lines dergipark.org.tr. In liver cancer cell lines, such as HepG2 and HUH-7, this compound inhibited cell viability in a time- and dose-dependent manner, with low concentrations effectively inhibiting cell growth dergipark.org.tr.

The discovery and development of this compound involved lead optimization studies centered on a purine-based scaffold with a piperidine (B6355638) moiety figshare.comacs.org. These efforts aimed to establish structure-activity relationships and led to the identification of this compound as a clinical candidate with favorable in vitro profiles and a characteristic molecular biomarker signature of Hsp90 inhibition figshare.com. Significant antitumor effects were observed in multiple human cancer xenograft models, supporting its selection for clinical evaluation figshare.com.

Table 1: In vitro Activity of this compound

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon540 dergipark.org.tr
NCI-N87GastricBroad-spectrum anti-proliferative effect dergipark.org.tr
DU-145ProstateBroad-spectrum anti-proliferative effect dergipark.org.tr
HepG2LiverLow concentrations effective dergipark.org.tr
HUH-7LiverLow concentrations effective dergipark.org.tr
Various Cancer Cell LinesMultiple200-550 caymanchem.com
MV4-11Leukemia250 caymanchem.com
A549NSCLC770 caymanchem.com
NCI H69SCLC150 caymanchem.com
NCI/ADR-RESMultidrug-resistant4300 caymanchem.com

Table 2: Effect of this compound on Hsp90 Client Proteins and Biomarkers

Target ProteinEffectIC50 (nM)Cell Lysates TestedReference
AktDegradation100-500NCI N87, HCT116, DU145 caymanchem.com
HER2Degradation100-500NCI N87, HCT116, DU145 caymanchem.com
Hsp70Induction-NCI N87, HCT116, DU145 caymanchem.com

Table 3: In vivo Antitumor Activity of this compound in NCI N87 Mouse Xenograft Model

Dose (mg/kg)Effect on Tumor GrowthReference
50Reduced tumor growth caymanchem.com
75Reduced tumor growth caymanchem.com
125Tumor regression caymanchem.com
200Tumor regression caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25BrN6O4S B609227 MPC-3100 CAS No. 958025-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBWTNHDKVVFMI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241969
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958025-66-6
Record name MPC-3100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MPC-3100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Preclinical Development of Mpc 3100

Rationale for the Design of MPC-3100 as an Hsp90 Inhibitor

The design of this compound was based on the rationale of developing a potent and selective inhibitor targeting the N-terminal ATP-binding domain of Hsp90. This domain is crucial for the chaperone's ATPase activity, which drives its conformational cycle and client protein interactions nih.govdergipark.org.tr. By binding to this site, inhibitors can block ATP hydrolysis, leading to the disruption of Hsp90's chaperone function and subsequent degradation of its client proteins mdpi.comnih.gov.

Early natural product Hsp90 inhibitors, such as geldanamycin (B1684428) and its derivatives like 17-AAG, demonstrated anti-cancer activity but were associated with significant toxicity and pharmaceutical limitations like poor solubility ijper.orgmdpi.commyriad.com. The development of synthetic, second-generation inhibitors like this compound aimed to address these limitations, seeking improved pharmacological properties, including oral bioavailability and reduced toxicity, while maintaining potent Hsp90 inhibition myriad.commedchemexpress.euspandidos-publications.com. This compound is a purine-based inhibitor, a class of synthetic Hsp90 inhibitors developed by enhancing the purine (B94841) chemical scaffold nih.govspandidos-publications.com.

In Vitro Studies of this compound

Preclinical in vitro studies were conducted to evaluate the mechanism of action and anti-cancer potential of this compound.

Inhibition of Hsp90 ATPase Activity by this compound

This compound inhibits Hsp90 function by targeting its N-terminal ATP binding domain, thereby inhibiting its ATPase activity dergipark.org.trresearchgate.net. Studies utilizing luciferase degradation assays have shown this compound inhibits Hsp90 activity with an IC50 value of 60 nM dergipark.org.trresearchgate.net. Another study reported an IC50 value of 136.16 ± 4.27 nM for the inhibitory effect of this compound against Hsp90 protein nih.gov. This inhibition of ATPase activity disrupts the Hsp90 chaperone cycle, which is essential for the maturation and stability of its client proteins nih.gov.

Modulation and Degradation of Hsp90 Client Proteins by this compound

A key consequence of Hsp90 inhibition by compounds like this compound is the modulation and degradation of Hsp90 client proteins researchgate.netresearchgate.net. These client proteins include many oncoproteins and signaling molecules critical for cancer cell growth and survival mdpi.comnih.gov. When their association with Hsp90 is disrupted, these client proteins are often targeted for proteasomal degradation researchgate.net. Preclinical studies with this compound have demonstrated client protein modulation researchgate.net. This targeted degradation of multiple oncogenic proteins contributes to the anti-tumor activity observed with Hsp90 inhibitors por-journal.com.

Anti-Proliferative Activity of this compound in Cancer Cell Lines

This compound has demonstrated broad-spectrum anti-proliferative activity against a variety of human cancer cell lines medchemexpress.eudergipark.org.trncats.io. This activity is a direct result of its ability to inhibit Hsp90 and induce the degradation of client proteins essential for cancer cell survival and proliferation myriad.comdergipark.org.tr.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 Value (nM)Source
HCT-116Colon Cancer540 dergipark.org.trresearchgate.net
NCI-N87Gastric CancerBroad-spectrum anti-proliferative effect observed medchemexpress.eudergipark.org.trresearchgate.netncats.io
HepG2Liver CancerLow concentrations inhibited cell growth dergipark.org.trresearchgate.netresearchgate.net
HUH-7Liver CancerLow concentrations inhibited cell growth dergipark.org.trresearchgate.netresearchgate.net
DU-145Prostate CancerBroad-spectrum anti-proliferative effect observed medchemexpress.eudergipark.org.trresearchgate.netncats.io
Other cancer cell linesVarious<1000 probechem.com

In the HCT-116 colon cancer cell line, this compound inhibited cell growth with an IC50 value of 540 nM dergipark.org.trresearchgate.net. This finding highlights the compound's ability to disrupt pathways essential for the development of colon cancer dergipark.org.tr. Another study reported an IC50 value of 779.59 nM for this compound inhibiting the growth of HCT-116 cells nih.gov.

This compound has also shown broad-spectrum anti-proliferative effects against gastric cancer cell lines, including NCI-N87 medchemexpress.eudergipark.org.trresearchgate.netncats.io. Preclinical testing demonstrated potent anti-cancer activity in xenograft models of gastric cancer, including the NCI-N87 gastric cancer xenograft model medchemexpress.eudergipark.org.trresearchgate.net.

Prostate Cancer Cell Lines (e.g., DU-145)

Preclinical investigations have evaluated the activity of this compound against prostate cancer cell lines, including DU-145. caymanchem.comdergipark.org.tr this compound has been reported to exhibit anti-proliferative effects against DU-145 prostate cancer cells. dergipark.org.tr Studies have shown that this compound can induce a compensatory Hsp70 response in DU-145 cell lysates. caymanchem.com While DU-145 cells were historically considered androgen receptor (AR)-negative, later studies have shown they express AR protein, albeit at lower levels than AR-positive cell lines like LNCaP. nih.gov this compound's activity in these cells suggests its mechanism of action is relevant even in prostate cancer contexts with varying AR expression levels.

Breast Cancer Cell Lines (e.g., HER2-positive)

This compound has demonstrated anti-proliferative effects against various breast cancer cell lines, including HER2-positive types. caymanchem.comlabchem.com.myneobioscience.comszabo-scandic.com HER2 is a known client protein of Hsp90, and its degradation can be induced by Hsp90 inhibition. caymanchem.com Preclinical data suggests that Hsp90 inhibition can potentially overcome resistance to therapies targeting HER2. researchgate.net this compound has been shown to induce the degradation of the Hsp90 client protein HER2 with IC50 values in the range of 0.1-0.5 µM in cell lysates. caymanchem.com Clinical observations in a phase 1 study noted stable disease in patients with HER2-positive metastatic breast cancer treated with this compound. researchgate.net

Lung Cancer Cell Lines (e.g., A549 NSCLC, NCI H69 SCLC)

Studies have investigated the effects of this compound on lung cancer cell lines, including non-small cell lung cancer (NSCLC) such as A549 and small cell lung cancer (SCLC) such as NCI H69. caymanchem.comlabchem.com.myneobioscience.comszabo-scandic.com this compound has been shown to inhibit the proliferation of A549 NSCLC cells with an IC50 of 0.77 µM. caymanchem.com For NCI H69 SCLC cells, this compound demonstrated a lower IC50 of 0.15 µM, indicating higher potency against this cell line in these studies. caymanchem.com Lung cancer cell lines are commonly used in cancer research to study cellular behavior and response to potential therapies. sigmaaldrich.com

Table 1: this compound Antiproliferative Activity in Select Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Source
DU-145ProstateNot specified dergipark.org.tr
A549NSCLC Lung0.77 caymanchem.com
NCI H69SCLC Lung0.15 caymanchem.com
MV4-11Leukemia0.25 caymanchem.com
NCI/ADR-RESMultidrug-resistant4.3 caymanchem.com
HCT-116Colon0.54 dergipark.org.tr
NCI-N87GastricNot specified dergipark.org.tr
HepG2LiverLow concentrations dergipark.org.trresearchgate.net
HUH-7LiverLow concentrations dergipark.org.trresearchgate.net
Colon, Ovarian, Gastric, BreastVarious0.2-0.55 caymanchem.comlabchem.com.myneobioscience.comszabo-scandic.com

Note: IC50 values may vary depending on experimental conditions.

Leukemia Cell Lines (e.g., MV4-11)

The activity of this compound has been evaluated in leukemia cell lines, including MV4-11. caymanchem.comlabchem.com.myneobioscience.comszabo-scandic.com MV4-11 cells are derived from a patient with biphenotypic B-myelomonocytic leukemia and are characterized by the presence of the MLL-AF4 fusion gene. creative-biogene.com this compound inhibited the proliferation of MV4-11 leukemia cells with an IC50 of 0.25 µM. caymanchem.com This indicates preclinical activity against this specific type of leukemia cell line.

Other Cancer Cell Lines (e.g., ovarian, melanoma, multidrug-resistant NCI/ADR-RES)

Beyond the specific examples, this compound has demonstrated broad-spectrum anti-proliferative effects across a variety of other cancer cell lines. caymanchem.comdergipark.org.tr This includes activity against colon, ovarian, and gastric cancer cells, with reported IC50 values ranging from 0.2 to 0.55 µM for a general group of these cell lines. caymanchem.comlabchem.com.myneobioscience.comszabo-scandic.com

Furthermore, this compound has shown activity against multidrug-resistant cell lines, such as NCI/ADR-RES, which is a multidrug-resistant ovarian carcinoma cell line. caymanchem.comlabchem.com.myneobioscience.comszabo-scandic.com this compound inhibited the proliferation of NCI/ADR-RES cells with an IC50 of 4.3 µM. caymanchem.com The activity against multidrug-resistant cell lines is of particular interest in cancer research, as drug resistance is a major challenge in effective cancer therapy. kent.ac.ukfrontiersin.org Preclinical testing also indicated potent anti-cancer activity in xenograft models of melanoma. myriad.com

Induction of Hsp70 Expression by this compound

A key pharmacodynamic effect of Hsp90 inhibitors like this compound is the induction of Heat shock protein 70 (Hsp70) expression. nih.gov Hsp70 is a chaperone protein that is rapidly upregulated in response to cellular stress, including the inhibition of Hsp90. nih.gov This induction is considered a biomarker of effective Hsp90 inhibition. aacrjournals.orgnih.gov

Preclinical studies with this compound have demonstrated the induction of Hsp70 expression. aacrjournals.orgcaymanchem.com this compound induces a compensatory Hsp70 response in cell lysates from various cell lines, including NCI N87, HCT116, and DU145. caymanchem.com In vivo studies have also shown that this compound induces Hsp70 expression in liver and tumor tissue. caymanchem.com Biomarker analysis in a phase 1 study demonstrated induction of HSP70 expression at 24 hours post-treatment, with an increase in the degree of induction over several weeks, suggesting effective and persistent Hsp90 inhibition in vivo. aacrjournals.org

Mechanisms of Cell Death Induced by this compound

The anti-cancer activity of this compound is linked to its ability to induce cell death in cancer cells. As an Hsp90 inhibitor, this compound functions by binding to Hsp90, disrupting its chaperone function. medkoo.com This disruption leads to the destabilization and degradation of Hsp90 client proteins that are crucial for cancer cell survival and proliferation. myriad.commedkoo.com Key client proteins whose degradation is induced by this compound include Akt and HER2, with reported IC50s of 0.1-0.5 µM for degradation in cell lysates. caymanchem.com

The degradation of these oncogenic proteins can trigger various downstream effects leading to cell death. While specific detailed mechanisms for this compound are still being elucidated, Hsp90 inhibition is known to induce apoptosis, a programmed cell death pathway. dergipark.org.trnih.govmdpi.com Apoptosis can be initiated through both extrinsic and intrinsic pathways, often converging on the activation of caspases, particularly caspase-3. nih.govmdpi.com The degradation of client proteins involved in cell survival and growth signaling pathways, such as Akt, can contribute to the activation of the apoptotic cascade. nih.gov Studies have shown that inhibiting HSP90 can cause cell death in liver cancer cells, and can trigger caspase-related apoptosis. dergipark.org.tr

Table 2: Key Preclinical Findings for this compound

FindingDetailSource
Hsp90 Inhibition IC500.14 µM (fluorescence polarization assay) caymanchem.com
Client Protein Degradation (Akt, HER2)IC50s = 0.1-0.5 µM (in cell lysates) caymanchem.com
Hsp70 InductionObserved in cell lysates (NCI N87, HCT116, DU145) and in vivo (liver, tumor) caymanchem.com
Broad-Spectrum Antiproliferative ActivityDemonstrated across various cancer cell lines caymanchem.comdergipark.org.tr
Antitumor Activity In VivoReduced tumor growth and induced tumor regression in xenograft models myriad.comcaymanchem.comdergipark.org.tr

In Vivo Efficacy Studies of this compound in Preclinical Models

This compound has demonstrated antitumor activity in a variety of xenograft models, showing effects ranging from tumor growth inhibition to tumor regression aacrjournals.orgresearchgate.net. These studies were typically conducted by implanting human cancer cells subcutaneously into athymic mice aacrjournals.orgaacrjournals.org. Dosing was initiated once median tumor volumes reached a certain size, often greater than 100 mm³ aacrjournals.orgaacrjournals.org.

Tumor Growth Inhibition in Xenograft Models

This compound has been shown to decrease tumor development in several xenograft models dergipark.org.trncats.io. Its anti-proliferative effect has been observed across a broad spectrum of cancer cell lines dergipark.org.trresearchgate.net.

The NCI-N87 gastric cancer xenograft model, which is Her2+, has been used to evaluate the efficacy of this compound aacrjournals.org. In this model, this compound has been demonstrated to decrease tumor development dergipark.org.trresearchgate.net. Studies using this model have also been utilized to evaluate different dosing schedules of this compound aacrjournals.org. This compound administered at doses of 50 and 75 mg/kg reduced tumor growth in the NCI N87 mouse xenograft model caymanchem.com.

Data from studies in the NCI-N87 model investigating different dosing schedules demonstrated varying degrees of tumor growth inhibition (TGI) and regression aacrjournals.org. For instance, this compound dosed at 200 mg/kg daily resulted in 40% regression, while dosing once every other day led to 7% regression aacrjournals.org. Twice weekly dosing at 200 mg/kg showed 89% TGI, and 400 mg/kg twice weekly resulted in 87% TGI over three weeks aacrjournals.org. At the end of the study period (Day 39), the TGI between various schedules ranged from 79% to 87%, showing no significant difference despite the daily schedule being more effective at the end of dosing on Day 21 aacrjournals.org.

Dosing Schedule (200 mg/kg for 3 weeks) Activity at Day 21 TGI at Day 39
Daily 40% Regression 79%
Once Every Other Day 7% Regression 87%
Twice Weekly 89% TGI 89%
400 mg/kg Twice Weekly (for 3 weeks) 87% TGI 87%

This compound also induced the degradation of Hsp90 client proteins like HER2 and Akt and a compensatory Hsp70 response in NCI N87 cell lysates caymanchem.com. Immunohistochemistry analysis of N87 xenografts in mice given a single oral dose of 200 mg/kg this compound showed a reduction in Her2 and Akt protein levels compared to control groups aacrjournals.org.

This compound has shown anti-proliferative activity against the HCT-116 colon cancer cell line in vitro, with an IC₅₀ value of 540nM dergipark.org.trresearchgate.net. HCT-116 cell-derived xenograft models are commonly used in preclinical oncology research to study cancer in vivo and evaluate the efficacy of potential anticancer drugs altogenlabs.comreactionbiology.com. While specific detailed data tables for this compound's efficacy as a single agent in HCT-116 xenograft models were not extensively detailed in the provided context, this compound is reported to be active in colon cancer xenograft models myriad.comaacrjournals.orgaacrjournals.org. Exposure of HCT-116 cells to this compound in vitro resulted in a time-dependent reduction in client protein levels, with IC₅₀ values for client protein reduction ranging from 0.1 μM to 0.5 μM, comparable to cellular cytotoxicity values aacrjournals.org.

NCI-N87 Gastric Cancer Xenograft Model

Tumor Regression Induced by this compound

In addition to inhibiting tumor growth, this compound has demonstrated the ability to induce tumor regression in preclinical models researchgate.netaacrjournals.org. In the NCI N87 mouse xenograft model, administration of this compound at doses of 125 and 200 mg/kg induced tumor regression caymanchem.com. Specifically, in the NCI-N87 gastric cancer xenograft model, this compound dosed at 200 mg/kg daily for three weeks resulted in 40% tumor regression aacrjournals.org. Dosing at the same dose once every other day resulted in 7% regression aacrjournals.org. Across a range of xenograft models using various cancer cell types (including MV-4-11, HT29, DU145, NCI-H69, OVCAR-3, BT-474, NCI-N87, and OPM-2), this compound at 200 mg/kg displayed activity ranging from 68% tumor growth inhibition to 44% regression researchgate.net.

Cancer Cell Type (Xenograft Model)This compound Activity (200 mg/kg)
MV-4-1168% TGI - 44% Regression
HT2968% TGI - 44% Regression
DU14568% TGI - 44% Regression
NCI-H6968% TGI - 44% Regression
OVCAR-368% TGI - 44% Regression
BT-47468% TGI - 44% Regression
NCI-N8768% TGI - 44% Regression
OPM-268% TGI - 44% Regression

Note: The source indicates the activity ranged between 68% TGI and 44% regression across these cell types, not necessarily that each cell type showed both extremes.

This compound's antitumor activity has been reported to compare favorably to that observed with 5-fluorouracil (B62378) (5-FU) in some models aacrjournals.org.

Pharmacological Characterization and Clinical Translation of Mpc 3100

Pharmacokinetic Profile of MPC-3100 in Preclinical Models

Preclinical studies were conducted to evaluate the pharmacokinetic properties of this compound, providing insights into its absorption, distribution, metabolism, and excretion. researchgate.netdergipark.org.trresearchgate.net These studies are essential for understanding how the compound behaves in a biological system before human trials.

Hepatic Clearance

Pharmacokinetic studies in preclinical models have reported that this compound has an acceptable hepatic clearance rate. researchgate.netdergipark.org.trresearchgate.netncats.ioamericanchemicalsuppliers.com Metabolism studies involving liver microsomes from various species, including rats, dogs, monkeys, and humans, were conducted to compare the metabolic profiles. aacrjournals.org These studies aimed to identify major phase I and II metabolites and determine the most appropriate species for toxicological testing. aacrjournals.org While this compound and several metabolites were found in the urine of rats, dogs, and monkeys, the primary route of elimination in rats was through biliary excretion, with up to 40% of the dose recovered as this compound and metabolites in feces over a 24-hour period. aacrjournals.org Glucuronidation and sulfation were identified as major metabolic pathways, particularly for metabolites found in bile. aacrjournals.org

Phase I Clinical Studies of this compound in Cancer Patients

Following promising preclinical results, this compound advanced to Phase I human clinical trials to assess its pharmacokinetic profile and other parameters in cancer patients. myriad.comresearchgate.netfiercebiotech.comaacrjournals.orgbiospace.comsec.gov

Study Design and Patient Demographics

A first-in-human, open-label, dose-escalating Phase I study was conducted to evaluate this compound in subjects with recurrent or refractory cancer. researchgate.netaacrjournals.org The study employed a 3+3 design with accelerated titration. researchgate.netaacrjournals.org Patients received oral this compound according to different dosing schedules: either once daily for 21 days followed by 7 days off in a 28-day cycle, or daily continuously for 28 days. researchgate.netaacrjournals.org

A total of 26 subjects were enrolled in this Phase I trial. researchgate.netaacrjournals.org Patient demographics included an equal distribution of males and females (13 M, 13 F), with a median age of 63.5 years (range 45–85 years). researchgate.netaacrjournals.org The enrolled patients had various primary cancer types, with colon (n=6), prostate (n=6), and breast (n=3) being the most represented. researchgate.netaacrjournals.org Patients had received a median of 4 prior chemotherapies, with a range from 0 to 16. researchgate.netaacrjournals.org

Pharmacokinetic Analysis in Clinical Settings

Secondary objectives of the Phase I study included characterizing the pharmacokinetic parameters of this compound in a clinical setting. researchgate.netaacrjournals.org Blood samples were collected at prespecified times during the study for pharmacokinetic analysis. researchgate.netaacrjournals.org

Pharmacokinetic ParameterValue (Clinical Study)
Terminal Plasma Half-life4.8 to 21.4 hours
Mean Terminal Half-life11.2 hours
Day 21 Exposure Ratio (vs Day 1)1.01 to 1.99

This compound is a synthetic, orally bioavailable small-molecule inhibitor of heat shock protein 90 (Hsp90). It is a purine-based compound that targets the N-terminal ATP-binding site of Hsp90, thereby inhibiting its chaperone function. apexbt.commedkoo.com This inhibition can lead to the degradation of various oncogenic signaling proteins that are clients of Hsp90, potentially inhibiting the growth and survival of cancer cells. apexbt.commedkoo.com this compound has demonstrated broad-spectrum anti-proliferative activity against a variety of cancer cell lines in preclinical studies. apexbt.comcaymanchem.com

Terminal Plasma Half-Life In a Phase I study, the terminal plasma half-life of this compound ranged from 4.8 to 21.4 hours, with a mean half-life of 11.2 hours.researchgate.netaacrjournals.orgsec.gov

Table 1: Terminal Plasma Half-Life of this compound

ParameterValue (hours)
Range4.8 - 21.4
Mean11.2
Drug Accumulation Characteristics Pharmacokinetic analysis from the Phase I study indicated a modest degree of drug accumulation. Day 21 exposures were observed to be 1.01 to 1.99 times those observed on Day 1.researchgate.netaacrjournals.org

Table 2: this compound Drug Accumulation (Day 21 vs. Day 1 Exposure)

Ratio (Day 21 / Day 1 Exposure)
1.01 to 1.99

Clinical Outcomes: Disease Stabilization In the Phase I clinical study involving subjects with recurrent or refractory cancer, the best clinical response observed was stable disease in 12 out of 26 subjects (46%).researchgate.netaacrjournals.orgsec.govSix subjects remained on the study for three or more cycles.researchgate.netaacrjournals.org

Table 3: Clinical Outcome (Disease Stabilization) in Phase I Study

OutcomeNumber of Subjects (n=26)Percentage (%)
Stable Disease1246
Remained ≥ 3 cycles6-

Development of Prodrugs for this compound Further clinical development of this compound was impacted by certain characteristics, prompting the development of prodrugs.scinews.uznih.govresearchgate.net

Discovery and Characterization of MPC-0767 (L-alanine ester mesylate)

The exploration of various pro-moieties through in vitro and in vivo studies led to the identification of L-alanine ester mesylate, designated as MPC-0767 (also referred to as 2i in some literature). researchgate.netscinews.uznih.govpatsnap.com This specific prodrug was selected as a development candidate based on its improved physical characteristics and favorable PK and PD profiles. researchgate.netscinews.uznih.govpatsnap.com MPC-0767 is characterized as an L-alanine ester proagent of this compound. medchemexpress.com

Improved Aqueous Solubility and Chemical Stability of Prodrugs

A primary objective in the design of this compound prodrugs was to enhance aqueous solubility compared to the parent compound. MPC-0767 was specifically developed with the goal of achieving improved aqueous solubility. researchgate.net Evaluations demonstrated that MPC-0767 exhibited improved aqueous solubility and adequate chemical stability, addressing key limitations of this compound. researchgate.netscinews.uznih.govpatsnap.comprobechem.com

Bioconversion and Pharmacokinetic/Pharmacodynamic Profiles of Prodrugs

MPC-0767 was designed for rapid bioconversion to the active parent drug, this compound. researchgate.netscinews.uznih.govpatsnap.comprobechem.com Due to the low permeability of MPC-0767, bioconversion to the parent compound was anticipated to occur within the intestinal lumen or on the apical side of the intestinal barrier. scinews.uz Consistent with this, plasma concentrations of the MPC-0767 prodrug were found to be below the limit of detection at the earliest possible time points following oral administration, suggesting minimal systemic exposure to the intact prodrug. scinews.uz

Preclinical pharmacokinetic studies of MPC-0767 were conducted in mice. The plasma concentration of the parent compound, this compound, was quantified following oral administration of MPC-0767. scinews.uz The PK profiles of MPC-0767 formulated in 2% carboxymethylcellulose (CMC) were observed to be similar to those of parent this compound when dosed in 40% Captisol. scinews.uz

Specific pharmacokinetic parameters were reported for oral administration of MPC-0767 at a dose of 265 mg/kg in mice. medchemexpress.com

Parameter Value (265 mg/kg oral MPC-0767 in mice)
Tmax 1 hour
Cmax 21562 ng/mL
AUC 94194 h*ng/mL
F% 56%

For comparison, the oral bioavailability (F%) of this compound dosed at 200 mg/kg in 40% Captisol in mice was reported as 67%. scinews.uz

In terms of pharmacodynamic activity, MPC-0767 demonstrated comparable efficacy to this compound in an N-87 xenograft tumor model. Oral administration of MPC-0767 at 265 mg/kg resulted in a 46% reduction in tumor size, with no evidence of weight loss in the study animals. medchemexpress.com

Advanced Research Avenues and Combination Therapies Involving Mpc 3100

MPC-3100 in Combination with Other Anticancer Agents

The strategy of combining therapeutic agents is a cornerstone of cancer treatment, aiming to target multiple pathways simultaneously and improve outcomes. dergipark.org.trdergipark.org.tr Investigations have explored the potential of combining this compound with various established chemotherapy drugs and targeted agents. aacrjournals.org

Combination with 5-Fluorouracil (B62378) (5-FU) in Hepatocellular Carcinoma (HCC)

Hepatocellular carcinoma (HCC) remains a significant global health challenge, and the development of more effective treatment strategies, including combination therapies, is an active area of research. dergipark.org.trdergipark.org.tr 5-Fluorouracil (5-FU), an antimetabolite, is a traditional chemotherapy drug used in the treatment of various cancers, including HCC. wikipedia.orgrsc.orgresearchgate.net Studies have evaluated the combined use of this compound and 5-FU in HCC cell lines to understand potential drug interactions and cytotoxic effects. dergipark.org.trdergipark.org.trresearchgate.net

In vitro studies have assessed the cytotoxic effects of this compound and 5-FU, both individually and in combination, on liver cancer cell lines, specifically HepG2 and HUH-7. The MTT assay has been employed to evaluate cell viability following treatment. dergipark.org.trdergipark.org.trresearchgate.nettrdizin.gov.tr Both this compound and 5-FU demonstrated dose- and time-dependent cytotoxic effects on these cell lines when administered as single agents. dergipark.org.trdergipark.org.trresearchgate.netresearchgate.net

Interactive Table 1: IC50 Values of this compound and 5-FU in HepG2 and HUH-7 Cell Lines at 24h and 48h

Cell LineTreatmentIC50 (µM) at 24hIC50 (µM) at 48h
HepG2This compoundData not explicitly provided in search results but stated to inhibit growth at low concentrations dergipark.org.trresearchgate.netData not explicitly provided in search results
HepG25-FUData not explicitly provided in search results but IC50 range in HCC lines is 21.9-43.2 µmol/L dergipark.org.trresearchgate.netData not explicitly provided in search results
HUH-7This compoundData not explicitly provided in search results but stated to inhibit growth at low concentrations dergipark.org.trresearchgate.netData not explicitly provided in search results
HUH-75-FUData not explicitly provided in search results but IC50 range in HCC lines is 21.9-43.2 µmol/L dergipark.org.trresearchgate.netData not explicitly provided in search results

The combined administration of this compound and 5-FU on HepG2 and HUH-7 cell lines was evaluated to determine the nature of their interaction, specifically whether it was synergistic, additive, or antagonistic. The Chou and Talalay method is a common approach used for this assessment. dergipark.org.trdergipark.org.tr Unexpectedly, the co-administration of this compound and 5-FU demonstrated an antagonistic effect on both HepG2 and HUH-7 cell lines. dergipark.org.trdergipark.org.trresearchgate.net This finding suggests that combining these two particular agents was less effective in reducing cell viability in these liver cancer cell lines compared to using each drug individually. dergipark.org.trdergipark.org.trresearchgate.net This antagonistic interaction highlights the complexity of combination therapies and the necessity of thoroughly evaluating drug interactions. dergipark.org.tr

Interactive Table 2: Drug Interaction Effect of this compound and 5-FU Combination in HCC Cell Lines

Cell LineDrug CombinationObserved Interaction
HepG2This compound + 5-FUAntagonistic
HUH-7This compound + 5-FUAntagonistic

Based on findings from research evaluating the combined use of this compound and 5-FU in liver cancer cell lines. dergipark.org.trdergipark.org.trresearchgate.net

Assessment of Cytotoxic Effects (HepG2 and HUH-7 cell lines)

Future Directions for this compound Research

The research on this compound continues to explore its full therapeutic potential. Based on preclinical findings and its properties as an HSP90 inhibitor, several avenues are being pursued for future investigation.

Investigation in Other Cancer Types and Subtypes

Preclinical testing of this compound has indicated potent anti-cancer activity in a range of xenograft models representing various cancer types. myriad.comcaymanchem.com This broad spectrum of activity suggests that this compound may hold promise beyond the initial studies in specific cancers like HCC. Future research directions include further investigation of this compound's efficacy in other cancer types and subtypes where HSP90 is known to play a significant role in driving malignancy. dergipark.org.trmdpi.comnih.gov Cancer types where this compound has shown preclinical activity and warrant further exploration include:

Colon cancer myriad.comdergipark.org.trcaymanchem.com

Gastric cancer myriad.comdergipark.org.trcaymanchem.com

Ovarian cancer caymanchem.com

Prostate cancer myriad.comdergipark.org.trcaymanchem.com

Breast cancer (including Her2+ subtypes) myriad.comcaymanchem.com

Lung cancer (including non-small cell lung cancer) myriad.comcaymanchem.com

Myeloid leukemia myriad.comcaymanchem.com

Melanoma myriad.com

Further studies are needed to fully understand the potential of this compound in these diverse cancer settings, both as a single agent and in combination with other therapies. aacrjournals.org

Optimization of Dosing Schedules and Combination Strategies

Research efforts have investigated the potential of combining this compound with other therapeutic agents. Preclinical studies have evaluated the combined effects of this compound with traditional chemotherapy drugs. For instance, a study examined the combination of this compound with 5-fluorouracil (5-FU) in liver cancer cell lines (HepG2 and HUH-7). This study observed dose- and time-dependent cytotoxic effects for both drugs individually. However, the combined administration of this compound and 5-FU demonstrated an antagonistic effect on these cell lines, suggesting that this specific combination strategy might not be appropriate for effective treatment in this context dergipark.org.trresearchgate.netdergipark.org.tr.

In contrast, research exploring the combination of this compound with doxorubicin (B1662922) (DOX) in breast cancer cell lines (MCF-7 and MDA-MB-231) showed a synergistic effect. nih.govdergipark.org.tr. This combination was found to be more effective at inducing apoptosis in breast cancer cells compared to either drug alone nih.gov. Molecular docking analysis suggested that this compound binds to the ATP binding pocket of Hsp90 nih.gov. The synergistic effect observed with doxorubicin points towards a potential coordinated mechanism of action between this compound and DOX, suggesting a more effective therapeutic strategy for breast cancer nih.gov.

These findings underscore the importance of optimizing combination strategies, as the outcome can vary significantly depending on the specific agents combined and the cancer cell type. The antagonistic effect seen with 5-FU highlights the need for careful evaluation of drug interactions in combination therapies involving this compound dergipark.org.trresearchgate.net. Conversely, the synergistic effect with doxorubicin suggests promising avenues for further research and potential clinical application in breast cancer nih.gov.

Interactive Data Table: Cytotoxic Effects of this compound Combinations in Preclinical Studies

Combination PartnerCell LinesObserved EffectReference
5-FluorouracilHepG2, HUH-7 (Liver Cancer)Antagonistic dergipark.org.trresearchgate.net
DoxorubicinMCF-7, MDA-MB-231 (Breast Cancer)Synergistic nih.gov

Q & A

Q. What established in vitro assays are recommended for evaluating MPC-3100’s efficacy as an Hsp90 inhibitor?

this compound’s inhibition of Hsp90 can be assessed using biochemical assays such as fluorescence polarization (to measure competitive binding against fluorescently labeled geldanamycin derivatives) and ATPase activity assays (to quantify Hsp90’s enzymatic function post-inhibition). Cell-based assays include monitoring client protein degradation (e.g., HER2, AKT) via western blotting in cancer cell lines. Ensure consistency by replicating experiments across multiple cell lines and validating results with orthogonal methods like surface plasmon resonance (SPR) for binding affinity confirmation .

Q. How can researchers validate this compound’s target specificity in preclinical models?

To rule out off-target effects:

  • Use siRNA or CRISPR knockdown of Hsp90 in parallel experiments; reduced efficacy of this compound in knockdown models suggests target specificity.
  • Perform broad-spectrum kinase profiling (e.g., using kinome-wide screens) to identify unintended interactions.
  • Compare results with first-generation Hsp90 inhibitors (e.g., 17-AAG) to assess mechanistic consistency .

Q. What pharmacokinetic (PK) parameters are critical in optimizing this compound dosing for in vivo studies?

Key parameters include:

  • Bioavailability : Assess oral absorption using LC-MS/MS plasma concentration profiling.
  • Half-life (t½) : Determine via repeated blood sampling post-administration.
  • Tissue distribution : Use radiolabeled this compound in autoradiography or mass spectrometry imaging.
  • Metabolic stability : Evaluate liver microsome assays for CYP450-mediated degradation. Adjust dosing schedules based on these metrics to maintain therapeutic exposure .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on this compound’s IC50 values across cancer models?

Contradictions may arise from:

  • Cell line heterogeneity : Use panels of cell lines with documented Hsp90 expression levels (e.g., breast cancer vs. glioblastoma).
  • Assay conditions : Standardize ATP concentrations, incubation times, and serum-free vs. serum-containing media.
  • Data normalization : Include internal controls (e.g., Hsp90-negative cells) and normalize to baseline ATPase activity. Apply meta-analysis to compare results across studies, and use multivariate regression to isolate variables affecting potency .

Q. What methodologies are effective for identifying synergistic combinations of this compound with other anticancer agents?

  • High-throughput combinatorial screening : Test this compound with FDA-approved chemotherapies (e.g., paclitaxel, doxorubicin) using matrix dilution schemes.
  • Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method.
  • Mechanistic validation : Use RNA-seq to identify pathway crosstalk (e.g., heat shock response vs. apoptosis). Prioritize combinations showing >50% CI reduction in preclinical models .

Q. How can researchers address this compound’s potential off-target effects in transcriptional regulation studies?

  • Chemoproteomics : Use affinity-based pull-down assays with this compound-conjugated beads to capture interacting proteins.
  • Transcriptome-wide analysis : Perform RNA-seq before/after treatment and cross-reference with Hsp90 client protein lists.
  • CRISPR interference (CRISPRi) : Suppress Hsp90 and compare transcriptional profiles to this compound-treated samples. Discrepancies suggest off-target activity .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s dose-response heterogeneity in 3D tumor spheroid models?

  • Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation).
  • Cluster analysis : Group spheroids by response patterns (e.g., responders vs. non-responders) using PCA or t-SNE.
  • Time-lapse imaging : Quantify spheroid growth inhibition over time with mixed-effects models to account for intra-sample variability .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Standardized protocols : Share detailed methods for cell culture conditions, compound preparation (e.g., DMSO concentration), and assay endpoints.
  • Inter-laboratory validation : Participate in ring trials with blinded sample testing.
  • Data transparency : Publish raw datasets (e.g., microscopy images, flow cytometry files) in repositories like Zenodo or Figshare .

Translational Challenges

Q. What strategies mitigate this compound’s metabolic instability in rodent models?

  • Prodrug design : Modify this compound’s structure to enhance solubility (e.g., phosphate ester prodrugs).
  • Co-administration with CYP inhibitors : Test compounds like ketoconazole to reduce hepatic metabolism.
  • Nanoparticle encapsulation : Use liposomal or PEGylated formulations to prolong circulation time .

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?

  • Tumor microenvironment (TME) modeling : Incorporate stromal cells (e.g., fibroblasts) in 3D co-culture assays.
  • Pharmacodynamic (PD) biomarkers : Measure Hsp70 upregulation (a compensatory response to Hsp90 inhibition) in tumor biopsies.
  • Mathematical modeling : Use PK/PD models to predict effective intratumoral concentrations and adjust dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.